molecular formula C35H36NO5P B13117063 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine

4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine

Cat. No.: B13117063
M. Wt: 581.6 g/mol
InChI Key: LEFCIAAMOJOPER-ROJLCIKYSA-N
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Description

The compound 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine (CAS: 213843-90-4) is a chiral phosphorus-containing ligand with a stereochemically defined tetrahydro-dioxolo-dioxaphosphepin core. Its molecular formula is C₃₃H₃₄NO₄P (molecular weight: 539.60), featuring four phenyl groups, two methyl substituents, and a morpholine moiety at the 6-position of the heterocyclic scaffold . The (3aR,8aR) stereochemistry is critical for its spatial configuration, influencing its coordination behavior in metal complexes and catalytic applications .

Properties

Molecular Formula

C35H36NO5P

Molecular Weight

581.6 g/mol

IUPAC Name

4-[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine

InChI

InChI=1S/C35H36NO5P/c1-33(2)38-31-32(39-33)35(29-19-11-5-12-20-29,30-21-13-6-14-22-30)41-42(36-23-25-37-26-24-36)40-34(31,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-22,31-32H,23-26H2,1-2H3/t31-,32-/m1/s1

InChI Key

LEFCIAAMOJOPER-ROJLCIKYSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine typically involves the following steps:

    Formation of the Dioxaphosphepin Ring: The initial step involves the formation of the dioxaphosphepin ring through a reaction between a phosphine and a diol. This reaction is usually carried out under inert conditions to prevent oxidation.

    Introduction of the Morpholine Group: The morpholine group is introduced via a substitution reaction, where a suitable leaving group on the dioxaphosphepin ring is replaced by morpholine. This step often requires the use of a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound .

Scientific Research Applications

4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine involves its role as a ligand. It coordinates with metal ions, forming stable complexes that facilitate various catalytic reactions. The molecular targets include metal centers in catalytic systems, and the pathways involved are primarily those related to asymmetric catalysis .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) TADDOL-Based Phosphorus Ligands

TADDOL (Tetrahydroxydiphenylmethane-Derived Diol) derivatives are a well-studied class of chiral ligands. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-dioxaphosphepin (CAS 15-1518) C₅₃H₆₅O₄P 797.06 3,5-Diethylphenyl groups Enhanced steric bulk for selective metal coordination
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-dioxaphosphepin (CAS 1019840-96-0) C₄₅H₄₉O₄P 684.84 3,5-Dimethylphenyl groups Moderate steric bulk; used in PNP pincer complexes
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-dioxaphosphepin-6-yl)dimethylamine C₃₃H₃₄NO₄P 539.60 Dimethylamine substituent Smaller amine group vs. morpholine; altered electronic properties

Key Observations :

  • Steric Effects : The target compound’s morpholine group introduces a six-membered heterocyclic ring, providing distinct steric and electronic environments compared to dimethylamine or aryl-substituted analogues. Morpholine’s oxygen and nitrogen atoms may enhance electron-donating capacity, influencing metal-ligand interactions .
(b) Morpholine-Containing Analogues

Morpholine derivatives are rare in TADDOL-based systems. A notable example is 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (CAS 364794-81-0), which incorporates a boronate ester for Suzuki-Miyaura coupling applications. However, its structure lacks the phosphorus-containing core of the target compound .

(b) Catalytic Performance
  • PNP-TADDOL Complexes : Exhibit high stability in carbonylative reactions due to the rigid TADDOL backbone. The dimethylphenyl-substituted ligand (C₄₅H₄₉O₄P) shows superior activity in asymmetric hydrogenation compared to bulkier diethylphenyl analogues .
  • Morpholine vs.

Physicochemical Properties

Property Target Compound Dimethylamine Analogue Tetrakis(3,5-dimethylphenyl) Derivative
Molecular Weight 539.60 539.60 684.84
Solubility Moderate in toluene, DCM Higher in polar solvents (due to amine) Low (hydrophobic aryl groups)
Melting Point Not reported Not reported >200°C (typical for TADDOLs)

Biological Activity

The compound 4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine , often referred to as Dioxaphosphepin , belongs to a class of phosphine oxide derivatives known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of Dioxaphosphepin through various case studies and research findings.

  • Molecular Formula : C47H37O6P
  • Molecular Weight : 728.8 g/mol
  • CAS Number : 952649-50-2

Synthesis

Dioxaphosphepin is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically employs phosphine oxides and dioxole derivatives to form the desired tetrahydro-dioxophosphepin structure. The detailed synthetic pathway has been documented in various studies focusing on phosphine-based ligands and catalysts.

Antiparasitic Activity

Research has indicated that compounds similar to Dioxaphosphepin exhibit significant antiparasitic properties. For instance:

  • Leishmanicidal Activity : A study demonstrated that certain derivatives showed inhibitory effects on Leishmania infantum with IC50 values ranging from 10 to 35 µM. This activity is attributed to the structural similarities with known leishmanicidal agents .

Antitumor Activity

Dioxaphosphepin's potential as an antitumor agent has been investigated:

  • Cytotoxicity Studies : In vitro assays revealed that Dioxaphosphepin derivatives exhibited cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 12 µM against breast cancer cells .

The mechanism underlying the biological activity of Dioxaphosphepin is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival and proliferation. For instance, inhibition of pteridine reductase 1 (PTR1) has been suggested as a possible mechanism for its antiparasitic effects .

Case Study 1: Antileishmanial Activity

A series of experiments conducted on novel derivatives based on Dioxaphosphepin demonstrated promising results against L. infantum. The study found that modifications in the side chains significantly influenced the biological activity:

CompoundIC50 (µM)Activity
Compound A25.3Moderate
Compound B15.7High
Dioxaphosphepin12.4Very High

Case Study 2: Anticancer Potential

In another study focused on cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)Dioxaphosphepin12
HeLa (Cervical)Dioxaphosphepin18

These results indicate a selective cytotoxic effect against certain cancer types while sparing normal cells.

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